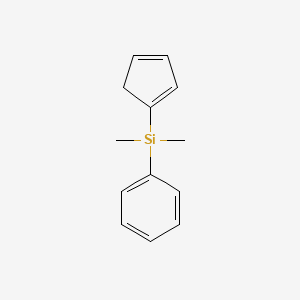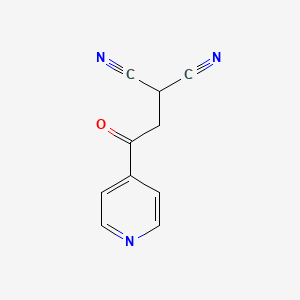![molecular formula C31H24Br2 B14236811 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene CAS No. 236092-91-4](/img/structure/B14236811.png)
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is a brominated fluorene derivative with the molecular formula C31H24Br2. This compound is characterized by its two bromine atoms at the 2 and 7 positions of the fluorene core, and two ethenylphenyl groups attached to the 9 position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene typically involves the bromination of 9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Polymerization Reactions: The ethenyl groups can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi), and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under heat or UV light.
Major Products
Substitution: Various substituted fluorenes depending on the substituent introduced.
Oxidation: Oxidized fluorenes with different functional groups.
Polymerization: Polymers with unique mechanical and optical properties.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.
Biology: In the development of fluorescent probes and markers for biological imaging.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene involves its interaction with various molecular targets and pathways. The bromine atoms and ethenyl groups allow for versatile chemical modifications, enabling the compound to participate in a wide range of chemical reactions. These interactions can lead to the formation of new chemical bonds, altering the properties and functions of the molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-di-n-octyl-9H-fluorene
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is unique due to its specific substitution pattern and the presence of ethenyl groups, which provide additional sites for chemical reactions and polymerization. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific chemical functionalities .
Propiedades
Número CAS |
236092-91-4 |
|---|---|
Fórmula molecular |
C31H24Br2 |
Peso molecular |
556.3 g/mol |
Nombre IUPAC |
2,7-dibromo-9,9-bis[(4-ethenylphenyl)methyl]fluorene |
InChI |
InChI=1S/C31H24Br2/c1-3-21-5-9-23(10-6-21)19-31(20-24-11-7-22(4-2)8-12-24)29-17-25(32)13-15-27(29)28-16-14-26(33)18-30(28)31/h3-18H,1-2,19-20H2 |
Clave InChI |
MXIVFMQCQXOYIS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)CC5=CC=C(C=C5)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)





![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)




![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)

